REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[ClH:20].[I+2:14]([O-:15])([O-:16])[O-:17].[I:19].[K+:18].[OH2:24].[OH:1][c:2]1[c:3]([C:9]([CH:10]([CH3:11])[CH3:12])=[O:13])[cH:4][cH:5][c:6]([OH:8])[cH:7]1>>[OH:1][c:2]1[c:3]([C:9]([CH:10]([CH3:11])[CH3:12])=[O:13])[cH:4][cH:5][c:6]([OH:8])[c:7]1[I:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][I+2]([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(=O)c1ccc(O)cc1O
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Name
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Type
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product
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Smiles
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CC(C)C(=O)c1ccc(O)c(I)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |